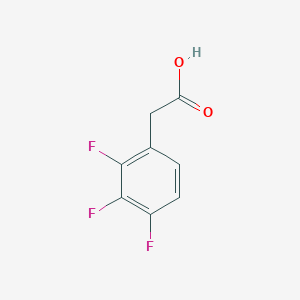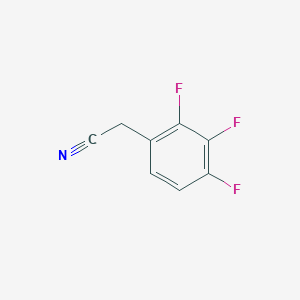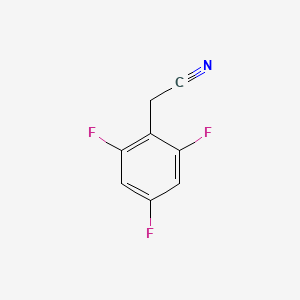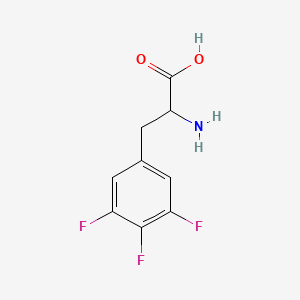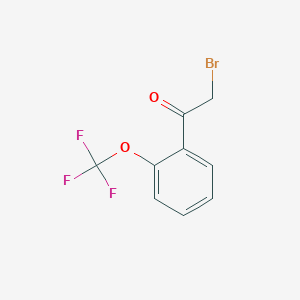
2-(三氟甲氧基)苯乙酰溴
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethoxy)phenacyl bromide is an aromatic organic compound with the molecular formula C9H6BrF3O2 and a molecular weight of 283.04 g/mol . It is characterized by the presence of a trifluoromethoxy group attached to a phenacyl bromide structure. This compound is primarily used in research settings, particularly in the field of proteomics .
科学研究应用
2-(Trifluoromethoxy)phenacyl bromide has several applications in scientific research:
Proteomics: It is used as an affinity labeling reagent to study protein-protein interactions.
Drug Discovery: The compound’s ability to interact with proteins makes it a valuable tool in drug discovery efforts.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)phenacyl bromide typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for 2-(Trifluoromethoxy)phenacyl bromide are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromine and trifluoromethoxy groups .
化学反应分析
Types of Reactions
2-(Trifluoromethoxy)phenacyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The phenacyl group can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
作用机制
The mechanism of action of 2-(Trifluoromethoxy)phenacyl bromide involves its ability to act as an electrophile in nucleophilic substitution reactions. The bromide group is a good leaving group, allowing nucleophiles to attack the carbonyl carbon, leading to the formation of new covalent bonds . This property is exploited in affinity labeling, where the compound covalently attaches to specific amino acid residues in proteins, enabling the study of protein interactions and functions .
相似化合物的比较
Similar Compounds
2-Bromo-4-(trifluoromethoxy)acetophenone: Similar in structure but with a different substitution pattern on the aromatic ring.
2-Bromo-4’-methoxyacetophenone: Contains a methoxy group instead of a trifluoromethoxy group.
2-Bromo-4’-methylacetophenone: Contains a methyl group instead of a trifluoromethoxy group.
Uniqueness
2-(Trifluoromethoxy)phenacyl bromide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group is highly electron-withdrawing, increasing the compound’s reactivity in nucleophilic substitution reactions. Additionally, the trifluoromethoxy group introduces hydrophobicity, which can influence the compound’s interactions with biological molecules .
属性
IUPAC Name |
2-bromo-1-[2-(trifluoromethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-5-7(14)6-3-1-2-4-8(6)15-9(11,12)13/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJFOLRUNWTRLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CBr)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381077 |
Source


|
| Record name | 2-(Trifluoromethoxy)phenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530141-40-3 |
Source


|
| Record name | 2-(Trifluoromethoxy)phenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid](/img/structure/B1303368.png)
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1303371.png)
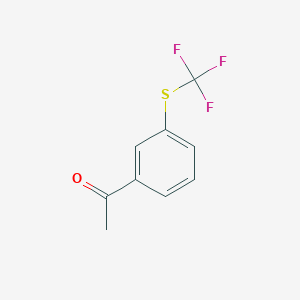
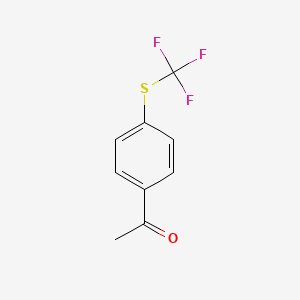
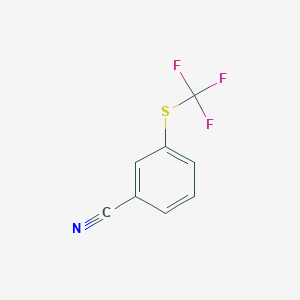
![{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine](/img/structure/B1303377.png)
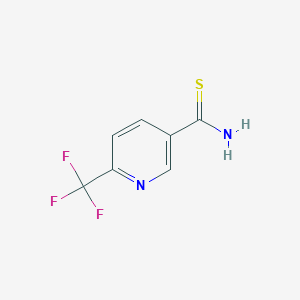
![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1303382.png)
